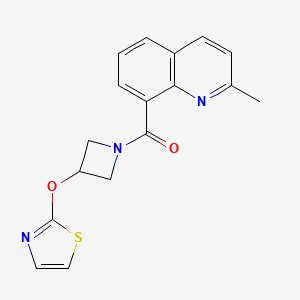

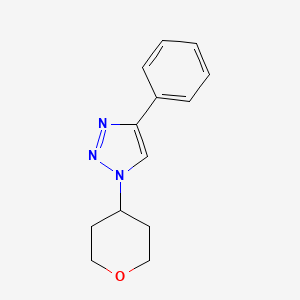

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole, also known as OxoTriazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has a unique structure that makes it a promising candidate for the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

- 1,2,3-Triazoles are essential components in click chemistry, a powerful synthetic method for linking molecules together. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms 1,2,3-triazoles, has found widespread use in drug discovery, bioconjugation, and materials science .

- Researchers explore the potential of 1,2,3-triazoles as pharmacophores in drug design. Their structural diversity and bioactivity make them attractive candidates for developing novel therapeutic agents. Oxan-4-yl-1,2,3-triazole derivatives could target specific enzymes, receptors, or pathways .

- Some 1,2,3-triazole derivatives exhibit antifungal activity. Scientists investigate their effectiveness against fungal infections, including Candida species and dermatophytes. Oxan-4-yl-1,2,3-triazole analogs may serve as potential antifungal drugs .

- Oxan-4-yl-1,2,3-triazole-containing polymers and materials have unique properties. They can be used in coatings, adhesives, and sensors. Researchers explore their thermal stability, mechanical strength, and conductivity for various applications .

- 1,2,3-Triazoles participate in host-guest interactions and self-assembly processes. Oxan-4-yl-1,2,3-triazole-based receptors can selectively bind to specific molecules, leading to applications in molecular recognition and drug delivery systems .

- Bioorthogonal reactions allow specific labeling of biomolecules without interfering with cellular processes. Oxan-4-yl-1,2,3-triazole derivatives can be incorporated into proteins, nucleic acids, or lipids for imaging, proteomics, and tracking cellular events .

Click Chemistry

Drug Development

Antifungal Agents

Materials Science

Supramolecular Chemistry

Bioorthogonal Labeling

Propiedades

IUPAC Name |

1-(oxan-4-yl)-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYYVRCUJUHBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2448964.png)

![N-[(2,3-Difluorophenyl)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2448973.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)

![N-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2448976.png)

![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)